

In Vivo Efficacy of Pyrazolo[3,4-d]pyrimidine Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine

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The 1H-pyrazolo[3,4-d]pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, serving as the foundation for a multitude of kinase inhibitors and other therapeutic agents. This guide provides a comparative analysis of the in vivo efficacy of various derivatives of this scaffold, with a focus on their application in oncology and other diseases. The information is targeted towards researchers, scientists, and drug development professionals, offering a synthesis of experimental data and methodologies to inform future research and development.

Overview of Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are bioisosteres of adenine, allowing them to effectively compete for the ATP-binding site of numerous kinases, thereby modulating their activity.^[1] This has led to the development of potent inhibitors for a range of kinases implicated in cancer, including Src, B-Raf, and Bruton's tyrosine kinase (BTK).^{[2][3][4]} The versatility of the pyrazolo[3,4-d]pyrimidine core allows for substitutions at various positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The **4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine** is a key intermediate in the synthesis of many of these active derivatives.^[5]

Comparative In Vivo Efficacy in Oncology

The in vivo anti-tumor activity of several pyrazolo[3,4-d]pyrimidine derivatives has been demonstrated in various cancer models. The following tables summarize the key findings from preclinical studies.

Thyroid Cancer

Two novel pyrazolo[3,4-d]pyrimidine compounds, CLM3 and CLM29, have been investigated for their antitumoral activity in papillary dedifferentiated thyroid cancer (DePTC).[6]

Table 1: In Vivo Efficacy of CLM3 in a DePTC Xenograft Model[6]

Compound	Dosage	Tumor Model	Key Findings
CLM3	40 mg/kg/day	DePTC cell line (AL) xenograft in CD nu/nu mice	Significant inhibition of tumor growth and weight, with therapeutic effects observed 4 days after treatment initiation. No appreciable toxicity was reported.

Medulloblastoma

A series of pyrazolo-[3,4-d]-pyrimidine derivatives have been identified as potent Src kinase inhibitors with significant anti-tumor effects in medulloblastoma models.[7][8]

Table 2: In Vivo Efficacy of Src Inhibitors in a Medulloblastoma Xenograft Model[7][8]

Compound	Tumor Model	Key Findings
S7, S29, SI163	Medulloblastoma xenograft mouse model	All three compounds showed a major inhibitory effect on tumor growth. Their efficacy was noted to be greater than that of the conventional chemotherapeutic agents cisplatin and etoposide.

Breast Cancer

Derivatives of 1H-pyrazolo[3,4-d]pyrimidine have been developed as selective inhibitors of Breast Tumor Kinase (BRK/PTK6), an oncogenic driver in a significant percentage of breast cancers.[3]

Table 3: In Vivo Potential of a BRK/PTK6 Inhibitor[3]

Compound	Target	In Vitro Activity	In Vivo Potential
Compound 51	BRK/PTK6	IC50 = 3.37 ± 2.19 nM	Demonstrated significant anti-migratory and anti-invasive activity in triple-negative breast cancer (TNBC) cell lines, suggesting promise for in vivo anti-metastatic efficacy.

Other Cancers

The pyrazolo[3,4-d]pyrimidine scaffold has also been explored for its efficacy in other cancer types.

Table 4: Efficacy in Other Cancer Models

Compound	Cancer Type	Key Findings	Reference
4-chloro-pyridopyrazolopyrimidine (4) and N-benzylidene-pyridopyrazolopyrimidin-4-yl-hydrazine (6a)	Ehrlich Ascites Carcinoma	Showed potent in vivo anticancer activity with tumor growth inhibition of 47.62% and 47.86%, respectively.	[9]
Indazolylpyrazolo[1,5-a]pyrimidine lead compound	B-Raf mutant tumors	Demonstrated excellent in vivo antitumor efficacy in xenograft models.	[10]
Compounds 47 and 48	Prostate Cancer	Significantly reduced tumor growth in mouse PC3 xenograft studies.	[11]

In Vivo Efficacy in Other Therapeutic Areas

The therapeutic potential of pyrazolo[3,4-d]pyrimidine derivatives extends beyond oncology.

Table 5: Efficacy in Non-Oncological Models

Compound/Derivative	Disease Model	Key Findings	Reference
6-amino-N-(piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidine derivatives	Visceral Leishmaniasis (mouse model)	Optimized compounds showed efficacy when orally dosed.	[12][13]
Methoxylated pyrazolo[3,4-d]pyrimidines	CCl4-induced liver fibrosis in rats	Partially reversed hepatic architectural distortion and reduced fibrotic severity. The dimethoxy-analog showed the greatest activity.	[14]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of the key experimental protocols cited in the reviewed literature.

In Vivo Tumor Xenograft Studies

- **Animal Models:** Typically, immunodeficient mice (e.g., CD nu/nu, athymic nude) are used.
- **Cell Implantation:** Cancer cell lines (e.g., DePTC cell line AL, medulloblastoma cells, PC3) are injected subcutaneously into the flanks of the mice.[6][7][11]
- **Treatment:** Once tumors reach a palpable size, animals are randomized into control and treatment groups. The investigational compound is administered, often daily, via routes such as oral gavage or intraperitoneal injection.[6]
- **Efficacy Evaluation:** Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.[6] Further analysis can include immunohistochemistry to assess markers of proliferation, apoptosis, and angiogenesis.[6]

Kinase Inhibition Assays

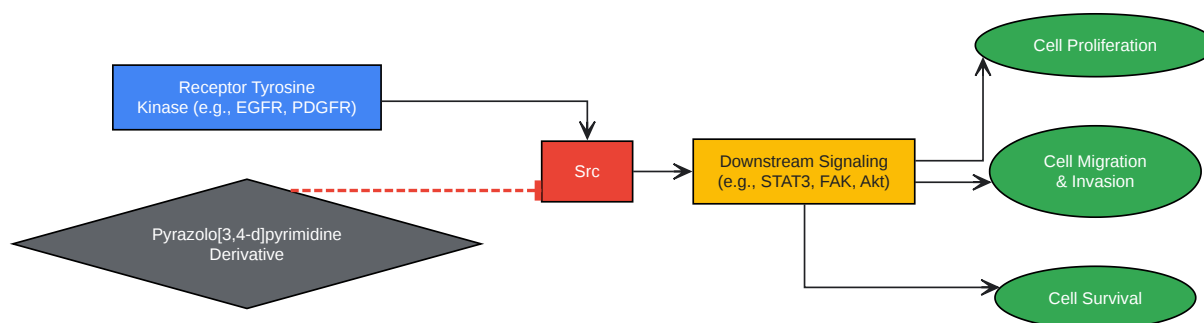
- **Methodology:** The inhibitory activity of the compounds against specific kinases (e.g., Src, BRK/PTK6) is often determined using in vitro assays that measure the phosphorylation of a substrate. This can be done using methods like radiometric assays with [³²P]ATP or fluorescence-based assays.[7]
- **Data Analysis:** The concentration of the compound that inhibits 50% of the kinase activity (IC₅₀) is calculated to determine its potency.[3]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrazolo[3,4-d]pyrimidine derivatives are rooted in their ability to modulate key signaling pathways.

Src Kinase Signaling Pathway

Several pyrazolo-[3,4-d]-pyrimidine derivatives exert their anti-cancer effects by inhibiting Src kinase, a non-receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and migration.[4][7][8]

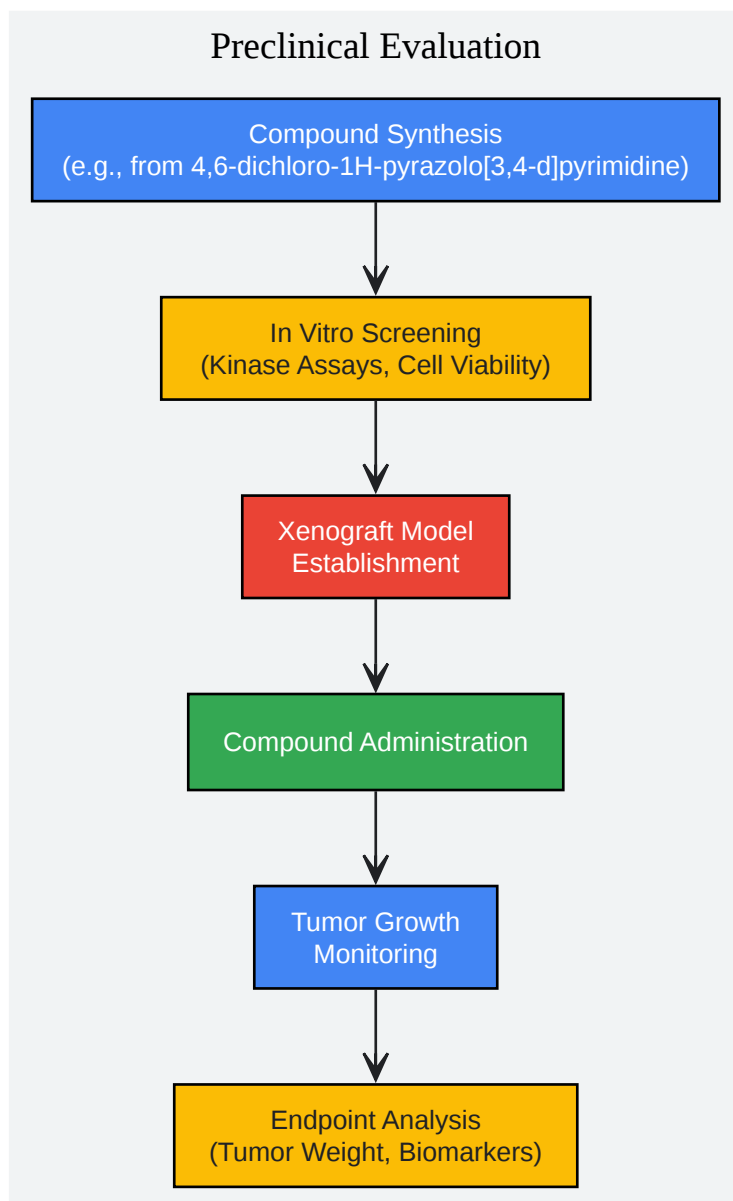


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Caption: Inhibition of the Src signaling pathway by pyrazolo[3,4-d]pyrimidine derivatives.

Experimental Workflow for In Vivo Efficacy Assessment

The general workflow for evaluating the in vivo efficacy of these compounds follows a standardized process from compound synthesis to data analysis.



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Caption: A typical experimental workflow for assessing the in vivo efficacy of novel compounds.

Conclusion

Derivatives of the **4,6-dichloro-1H-pyrazolo[3,4-d]pyrimidine** scaffold represent a highly versatile and promising class of therapeutic agents. The in vivo data summarized in this guide highlights their significant potential in treating a range of diseases, particularly cancer. The demonstrated efficacy of these compounds in preclinical models, coupled with their tunable pharmacological properties, underscores the importance of continued research and development in this area. Future studies should focus on optimizing lead compounds to improve their safety and efficacy profiles, with the ultimate goal of translating these promising preclinical findings into clinical benefits for patients.

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